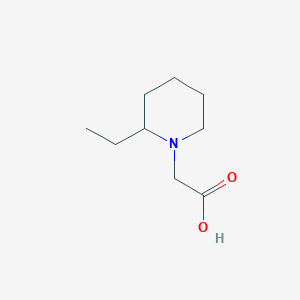

(2-Ethyl-piperidin-1-yl)-acetic acid

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

The piperidine scaffold is a privileged structure in medicinal chemistry and chemical biology, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govajchem-a.com Its prevalence is attributed to its ability to form three-dimensional structures that can effectively interact with biological targets such as enzymes and receptors. researchgate.net The saturated nature of the piperidine ring allows for a variety of conformational arrangements, which can be fine-tuned to optimize binding affinity and selectivity for a specific target. researchgate.net

Piperidine derivatives have demonstrated a vast range of pharmacological activities, leading to their use in numerous approved drugs. nih.govajchem-a.com These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic properties. ijnrd.org The versatility of the piperidine ring allows for the introduction of various substituents at different positions, enabling chemists to modulate the compound's physicochemical properties, such as solubility and lipophilicity, to improve its drug-like characteristics. researchgate.net

| Therapeutic Area | Examples of Piperidine-Containing Drugs |

|---|---|

| Antipsychotics | Haloperidol, Risperidone |

| Opioid Analgesics | Fentanyl, Meperidine |

| Antihistamines | Fexofenadine, Loratadine |

| ADHD Treatment | Methylphenidate www.gov.uk |

Classification and Structural Features of N-Substituted Piperidine Acetic Acid Derivatives

N-substituted piperidine acetic acid derivatives are a specific class of piperidine compounds characterized by an acetic acid group attached to the nitrogen atom of the piperidine ring. This structural feature introduces a carboxylic acid moiety, which can significantly influence the molecule's properties, such as its acidity, polarity, and ability to form hydrogen bonds. ontosight.ai

The key structural features of this class of compounds include:

The Piperidine Ring: Provides a robust, conformationally flexible scaffold.

The N-Acetic Acid Moiety: Introduces a key functional group for interaction with biological targets, often through ionic interactions or hydrogen bonding. ontosight.ai

Ring Substituents: The nature, position, and stereochemistry of substituents on the piperidine ring are crucial for determining the compound's biological activity and selectivity. nih.gov

Contextualization of (2-Ethyl-piperidin-1-yl)-acetic acid as a Key Piperidine Acetic Acid Derivative for Research

This compound is a specific derivative within the N-substituted piperidine acetic acid class. Its structure features an ethyl group at the 2-position of the piperidine ring, in addition to the N-acetic acid moiety. This compound is available commercially for research purposes, indicating its role as a building block or a tool compound in chemical and pharmacological studies. scbt.com

While extensive research on the specific biological activities of this compound is not widely published, its structural components suggest potential areas of investigation. The presence of the 2-ethyl group introduces a chiral center, meaning the compound can exist as different stereoisomers, which may exhibit distinct biological activities. The N-acetic acid group provides a handle for further chemical modification or for interaction with biological targets. ontosight.ai

| Property | Value | Source |

|---|---|---|

| CAS Number | 878431-25-5 | scbt.com |

| Molecular Formula | C9H17NO2 | scbt.com |

| Molecular Weight | 171.24 g/mol | scbt.com |

The study of such derivatives is crucial for understanding structure-activity relationships (SAR) within this chemical class. By synthesizing and evaluating analogs of this compound with variations in the ring substituent, researchers can probe the structural requirements for a desired biological effect. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-8-5-3-4-6-10(8)7-9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTJAZFEWYEBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390383 | |

| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878431-25-5 | |

| Record name | (2-Ethyl-piperidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethyl Piperidin 1 Yl Acetic Acid and Analogues

Established Synthetic Routes to N-Substituted Piperidine (B6355638) Acetic Acid Analogues

Conventional methods for the synthesis of N-substituted piperidine acetic acid analogues primarily rely on well-established reactions such as N-alkylation, reductive amination, and functional group transformations like hydrolysis and esterification. These techniques provide reliable access to a wide array of derivatives.

N-Alkylation and Nucleophilic Substitution Strategies for Piperidine Acetic Acid Formation

N-alkylation represents a direct and widely employed method for the synthesis of piperidine acetic acid derivatives. researchgate.netnih.gov This strategy involves the reaction of a piperidine derivative with a haloacetic acid or its ester, typically in the presence of a base. researchgate.net The base serves to deprotonate the piperidine nitrogen, enhancing its nucleophilicity and facilitating the substitution of the halide.

Common alkylating agents include bromoacetic acid and chloroacetic acid. The choice of solvent and base can significantly influence the reaction efficiency. For instance, polar aprotic solvents like dimethylformamide (DMF) are often used to facilitate the reaction. researchgate.net Bases such as potassium carbonate or sodium hydride are frequently employed to drive the reaction to completion. google.com

Table 1: Examples of N-Alkylation Reactions for Piperidine Acetic Acid Synthesis

| Piperidine Derivative | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Piperidine | Ethyl bromoacetate | K2CO3 | Acetonitrile | Ethyl piperidin-1-ylacetate | researchgate.net |

| 2-Ethylpiperidine | Bromoacetic acid | NaHCO3 | Water/Ethanol | (2-Ethyl-piperidin-1-yl)-acetic acid | google.com |

| 4-Phenylpiperidine | Methyl chloroacetate | Et3N | Dichloromethane | Methyl (4-phenylpiperidin-1-yl)acetate | researchgate.net |

Reductive Amination Approaches in Piperidine Acetic Acid Synthesis

Reductive amination offers a versatile alternative for the synthesis of N-substituted piperidine acetic acids. researchgate.netwikipedia.org This one-pot reaction typically involves the condensation of a piperidine derivative with a glyoxylic acid or a related carbonyl compound to form an intermediate iminium ion, which is then reduced in situ to the desired product. harvard.edu

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being particularly effective due to their mildness and selectivity. researchgate.netharvard.edu This method is advantageous as it often proceeds under mild conditions and tolerates a wide range of functional groups. harvard.edu The reaction can be performed with either pre-formed imines or by combining the amine, carbonyl compound, and reducing agent in a single step. researchgate.net

Table 2: Reductive Amination for Piperidine Acetic Acid Synthesis

| Piperidine Derivative | Carbonyl Compound | Reducing Agent | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Piperidine | Glyoxylic acid | NaBH3CN | Methanol | Piperidin-1-yl-acetic acid | harvard.edu |

| 2-Methylpiperidine | Ethyl glyoxylate | NaBH(OAc)3 | Dichloromethane | Ethyl (2-methylpiperidin-1-yl)acetate | researchgate.net |

| 3,5-Dimethylpiperidine | Glyoxylic acid | H2, Pd/C | Ethanol | (3,5-Dimethylpiperidin-1-yl)acetic acid | wikipedia.org |

Hydrolysis and Esterification for Piperidine Acetic Acid Derivatives

The synthesis of piperidine acetic acid derivatives often involves the hydrolysis of a corresponding ester or, conversely, the esterification of the carboxylic acid. google.com Ester hydrolysis is typically achieved under basic or acidic conditions. Basic hydrolysis, using reagents like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, is a common method to obtain the final carboxylic acid from its ester precursor. dovepress.com

Acid-catalyzed hydrolysis can also be employed. google.com Esterification, the conversion of the carboxylic acid to an ester, can be important for purification, characterization, or as a protecting group strategy. Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, are frequently utilized.

Stereoselective Synthesis of Chiral Piperidine Acetic Acid Derivatives

The development of stereoselective methods is crucial for accessing enantiomerically pure piperidine acetic acid derivatives, which is often a requirement for biologically active compounds. nih.govsnnu.edu.cn These approaches include the use of chiral starting materials and asymmetric catalysis.

Enantiopure Synthesis Utilizing Chiral Precursors (e.g., α-Phenylglycine)

One effective strategy for the synthesis of chiral piperidine acetic acid derivatives is the use of enantiomerically pure starting materials, often derived from the chiral pool. scilit.com For instance, α-amino acids like α-phenylglycine can serve as versatile chiral precursors. nih.gov The inherent stereochemistry of the precursor is carried through the synthetic sequence to establish the desired stereocenter in the final piperidine ring.

This approach often involves multi-step sequences, including cyclization reactions to form the piperidine ring while retaining the stereochemical integrity of the starting material. scilit.com The use of chiral auxiliaries derived from natural products like carbohydrates has also been successfully employed to direct the stereochemical outcome of key bond-forming reactions. researchgate.net

Asymmetric Catalysis in Piperidine Acetic Acid Construction

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of piperidine derivatives. acs.orgacs.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. Various catalytic systems have been developed for the asymmetric synthesis of piperidines, including those based on transition metals and organocatalysts. nih.govsnnu.edu.cn

For example, rhodium-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives can provide access to chiral piperidines with high enantioselectivity. acs.org Similarly, chiral phosphine (B1218219) catalysts have been shown to be effective in the enantioselective annulation of imines with allenes to furnish functionalized piperidine derivatives. acs.orgresearchgate.net These catalytic methods offer an efficient and atom-economical route to chiral piperidine scaffolds that can be further elaborated to the desired acetic acid derivatives.

Novel and Green Chemistry Approaches in Piperidine Acetic Acid Synthesis

In recent years, the principles of green chemistry have increasingly influenced the development of synthetic routes to piperidine derivatives, aiming to reduce environmental impact and improve efficiency. nih.govsphinxsai.com This has led to the exploration of novel reaction pathways and more environmentally friendly conditions.

Multi-component reactions (MCRs) have emerged as powerful tools for the synthesis of complex molecules like piperidine derivatives in a single step from three or more starting materials. acs.org This approach offers significant advantages in terms of atom economy, energy efficiency, and reduced waste generation. bas.bg The one-pot nature of MCRs simplifies experimental procedures and allows for the rapid generation of diverse molecular libraries. acs.org

Various catalysts have been employed to facilitate the synthesis of functionalized piperidines via MCRs, including nano-crystalline solid acids, which offer benefits such as mild reaction conditions, short reaction times, and catalyst recyclability. bas.bg For instance, a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl2·8H2O in an aqueous medium. taylorfrancis.com Similarly, catalysts like Yb(OTf)3 and AgOTf have been used in the synthesis of piperidone tricarboxylates from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com Biocatalysts, such as immobilized Candida antarctica lipase (B570770) B (CALB), have also been successfully used, demonstrating the versatility of MCRs in synthesizing piperidine derivatives under greener conditions. rsc.org

A variety of MCR strategies have been developed for constructing the piperidine skeleton, highlighting the significance of this approach in modern organic synthesis. taylorfrancis.com

Table 1: Examples of Catalysts Used in Multi-Component Reactions for Piperidine Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Nano-sulfated zirconia, nano-ZnO, nano-γ-alumina, nano-ZSM-5 | 1,3-dicarbonyl compounds, amines, aromatic aldehydes | Functionalized piperidines | bas.bg |

| Tetrabutylammonium tribromide (TBATB) | Not specified | Highly functionalized piperidine derivatives | taylorfrancis.com |

| Zirconium oxychloride (ZrOCl2·8H2O) | Aromatic aldehydes, amines, acetoacetic esters | Functionalized piperidine scaffolds | taylorfrancis.com |

| Ytterbium triflate (Yb(OTf)3) and Silver triflate (AgOTf) | Dimethyl malonate, formaldehyde O-benzyl oxime | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

Intramolecular cyclization is a fundamental strategy for the formation of the piperidine ring, where a linear precursor molecule undergoes ring closure. nih.gov This approach is versatile, with various methods available to initiate the cyclization process, including metal-catalyzed reactions and radical cyclizations. nih.govnih.gov The key challenge in intramolecular cyclization is often achieving high stereo- and regioselectivity. nih.gov

One notable example is the copper(II) carboxylate promoted intramolecular carboamination of unactivated olefins, which provides access to N-functionalized piperidines. nih.gov This method involves the formation of both a C-N and a C-C bond in a single operation. Another approach involves the intramolecular iodo-aldol cyclization of α-substituted enoate aldehydes, leading to highly functionalized piperidines. organic-chemistry.org The Dieckmann condensation, an intramolecular Claisen condensation of diesters, is a classic method for forming cyclic β-keto esters, which can be precursors to piperidones. youtube.com Similarly, ene-type cyclizations can also be employed for piperidine ring construction.

Table 2: Examples of Intramolecular Cyclization Reactions for Piperidine Synthesis

| Reaction Type | Catalyst/Reagent | Precursor Type | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular Carboamination | Copper(II) carboxylate | γ- and δ-alkenyl N-arylsulfonamides | Forms N-functionalized piperidines | nih.gov |

| Radical Intramolecular Cyclization | Cobalt(II) catalyst | Linear amino-aldehydes | Effective for various piperidine productions | nih.gov |

| Dieckmann Condensation | Base (e.g., sodium ethoxide) | Diethyl adipate (B1204190) derivatives | Forms piperidone precursors | youtube.com |

The application of green chemistry principles extends to the choice of reaction conditions. mdpi.com The use of water as a solvent, where possible, is highly desirable due to its non-toxic and non-flammable nature. mdpi.com While many organic reactions face solubility challenges in water, strategies such as the use of co-solvents can overcome these limitations. mdpi.com For instance, the synthesis of 2-aminomethylpiperidine has been achieved from bio-renewable 2,5-bis(aminomethyl)furan (B21128) in an aqueous solution using a Pt/γ-Al2O3 catalyst. rsc.org

Chemical Transformations and Functionalization of the this compound Backbone

The this compound backbone offers multiple sites for chemical modification, allowing for the generation of a diverse range of analogues with potentially varied properties. These transformations can be broadly categorized into derivatization at the carboxylic acid functionality and modifications of the piperidine ring itself.

The carboxylic acid group is a versatile functional handle for a wide array of chemical transformations. researchgate.net Esterification is a common derivatization, converting the carboxylic acid into an ester, which can alter the compound's polarity and other physicochemical properties. thermofisher.com Amide bond formation is another key transformation, where the carboxylic acid is coupled with an amine. nih.gov This can be achieved using various coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives like N-hydroxysulfosuccinimide to improve efficiency. thermofisher.com

These derivatization strategies are not only crucial for creating analogues but also for analytical purposes, such as enhancing detection in liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com For example, derivatization with reagents containing a readily ionizable group can significantly improve sensitivity in electrospray ionization mass spectrometry. nih.gov

Table 3: Common Derivatization Reactions at the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product | Purpose | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid catalyst | Ester | Modify physicochemical properties | thermofisher.com |

| Amide Coupling | Amine, Coupling agent (e.g., EDC) | Amide | Introduce diverse substituents | nih.gov |

| Conversion to Aliphatic Amine | Mono-N-(t-BOC)-propylenediamine, then TFA | Aliphatic amine | Further functionalization | thermofisher.com |

The piperidine ring itself provides numerous opportunities for structural modification, leading to a wide range of analogues. researchgate.net Alkylation and acylation at the piperidine nitrogen are common strategies to introduce various substituents. researchgate.net Furthermore, modifications can be made to the carbon skeleton of the ring. For instance, the introduction of alkyl or other functional groups at various positions on the ring can significantly impact the molecule's conformation and biological activity. wikipedia.org

More complex modifications include the creation of bridged piperidine systems, which introduce conformational constraints and can lead to analogues with unique three-dimensional shapes. nih.gov These rigidified structures can provide valuable insights into structure-activity relationships. The synthesis of such modified piperidines often relies on the functionalization of a pre-existing piperidine or pyridine ring, followed by hydrogenation. researchgate.net The diversity of available synthetic methods allows for the systematic exploration of the chemical space around the piperidine scaffold. researchgate.net

Structure Activity Relationship Sar Studies of 2 Ethyl Piperidin 1 Yl Acetic Acid Analogues

Influence of Substituents on the Piperidine (B6355638) Ring (e.g., Ethyl Group at C-2) on Biological Activity

The substitution pattern on the piperidine ring is a key determinant of a compound's pharmacological profile. The presence and nature of substituents can modulate factors such as binding affinity, selectivity, and pharmacokinetic properties. In the case of (2-Ethyl-piperidin-1-yl)-acetic acid analogues, the ethyl group at the C-2 position plays a pivotal role in defining their biological activity.

Research on related N-acyl-N-phenyl ureas of 2-ethyl-piperidine has demonstrated that this substitution can confer significant anti-inflammatory properties. While the precise mechanism is target-dependent, the size and lipophilicity of the C-2 substituent are critical. Studies on other 2-substituted piperidine derivatives suggest that the ethyl group can influence the molecule's interaction with the binding pocket of a target protein. For instance, in a series of thermolysin inhibitors, systematically increasing the size of an alkyl substituent from methyl to butyl had a significant impact on the thermodynamic binding profile, with medium-sized substituents often exhibiting the highest affinities. This suggests that the ethyl group in this compound may provide an optimal balance of steric bulk and hydrophobicity for its specific biological target.

The position of the substituent is equally crucial. For example, in a series of potent farnesyltransferase inhibitors, all substituents on the piperidine core, including those at C-2, were found to be important for activity. The relative stereochemistry of these substituents often dictates a thermodynamically favorable conformation where the groups can exist in equatorial positions, minimizing steric hindrance.

The following table summarizes the influence of C-2 alkyl substituents on the activity of piperidine derivatives from various studies, illustrating the general principle that modifications at this position can significantly impact biological outcomes.

Table 1: Influence of C-2 Alkyl Substitution on Biological Activity of Piperidine Analogues

| Compound Series | C-2 Substituent | Observed Effect on Activity |

|---|---|---|

| N-acyl-N-phenyl ureas | Ethyl | Potent anti-inflammatory activity |

| Farnesyltransferase inhibitors | Various alkyl groups | Crucial for inhibitory potency |

| Thermolysin inhibitors | Methyl, Ethyl, Propyl, Butyl | Modulates thermodynamic binding profile |

Role of the N-Linked Acetic Acid Moiety in Ligand-Target Interactions

The N-linked acetic acid moiety of this compound is a critical pharmacophoric feature that directly participates in ligand-target interactions. The carboxylic acid group, being ionizable at physiological pH, can engage in crucial electrostatic interactions, such as salt bridges and hydrogen bonds, with complementary residues in the binding site of a target protein.

In many enzyme inhibitors and receptor ligands, an acidic group like a carboxylic acid is essential for anchoring the molecule to the active site. For instance, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, a piperazinyl acetic acid motif was found to be a key component for potent inhibition. This highlights the importance of the acidic functionality in establishing high-affinity binding. The distance between the acidic center and other recognition elements of the molecule is often critical for optimal activity.

Studies on N(epsilon)-(carboxymethyl)lysine adducts have shown that this modification creates ligands for the Receptor for Advanced Glycation End Products (RAGE), activating specific cell signaling pathways. This demonstrates that the N-carboxymethyl group can be a key recognition element for specific receptors. The interaction likely involves the carboxylate group forming ionic bonds with positively charged amino acid residues like arginine or lysine (B10760008) within the receptor's binding pocket.

Conformational Preferences and Stereochemical Effects in Piperidine Acetic Acid SAR

The three-dimensional structure of a molecule is intrinsically linked to its biological function. For piperidine derivatives, the conformational flexibility of the six-membered ring and the stereochemistry of its substituents are critical determinants of their interaction with biological targets. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the equilibrium between different chair and boat conformations.

For N-acylpiperidines, there is a notable preference for the 2-substituent to occupy an axial position due to the avoidance of A(1,3) strain (allylic 1,3-strain) between the N-acyl group and an equatorial substituent at C-2. This pseudoallylic strain arises from the partial double-bond character of the N-C(O) bond. This conformational preference can have significant implications for how the molecule presents its pharmacophoric groups to a target protein. While the chair conformation is generally more stable, interactions with a protein binding site can stabilize a less favorable twist-boat conformation.

The stereochemistry at the C-2 position, being a chiral center, is also of paramount importance. The (R) and (S) enantiomers of a 2-substituted piperidine can exhibit vastly different biological activities. This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For instance, in a series of potent piperidine-based farnesyltransferase inhibitors, the (+)-enantiomers consistently showed more potent inhibition than their (-)-counterparts. Similarly, the cis and trans diastereomers of disubstituted piperidines can display distinct pharmacological profiles due to their different spatial arrangements of substituents. The synthesis of stereochemically pure isomers is therefore a crucial aspect of drug design and development involving substituted piperidines.

Comparative SAR Analysis with Other N-Substituted Piperidine Scaffolds

To fully appreciate the SAR of this compound, it is instructive to compare its structural features and biological implications with those of other N-substituted piperidine scaffolds. The nature of the substituent on the piperidine nitrogen can dramatically alter a compound's properties, including its basicity, lipophilicity, and ability to form specific interactions with a target.

Comparison with Other N-Acidic Groups: The length of the acidic side chain can also be critical. For instance, comparing an N-acetic acid derivative to an N-propionic acid derivative could reveal the optimal distance required for the acidic group to interact with its target residue. Studies on arylalkanoic acids have shown that the distance between the acidic center and an aromatic ring is a critical parameter for anti-inflammatory activity.

Piperidine vs. Other Heterocyclic Scaffolds: The piperidine ring itself can be compared to other heterocyclic scaffolds like piperazine (B1678402). While both are six-membered rings containing nitrogen, the presence of a second nitrogen atom in piperazine introduces different properties, including an additional site for substitution and altered basicity and hydrogen bonding capabilities. SAR studies comparing piperidine and piperazine analogues have shown that this change can significantly impact receptor affinity and selectivity.

The following table provides a comparative overview of different N-substituted piperidine scaffolds and their general impact on molecular properties and biological activity.

Table 2: Comparative SAR of N-Substituted Piperidine Scaffolds

| N-Substituent | General Effect on Basicity | Typical Interactions | Example Impact on Activity |

|---|---|---|---|

| -CH₂COOH (Acetic Acid) | Decreased | Ionic bonds, H-bonds | Essential for anchoring to target |

| -Alkyl (e.g., -CH₃, -C₂H₅) | Increased | Hydrophobic interactions | Modulates lipophilicity and binding |

| -Acyl (e.g., -C(O)CH₃) | Decreased | H-bond acceptor (carbonyl) | Influences conformational preference |

| -Aryl | Decreased | π-π stacking, hydrophobic | Can confer specific receptor affinity |

Biochemical and Pharmacological Research of 2 Ethyl Piperidin 1 Yl Acetic Acid Analogues Excluding Clinical Human Data

Investigations into Enzyme Modulation by Piperidine (B6355638) Acetic Acid Derivatives

Piperidine acetic acid derivatives have been the subject of extensive research to understand their potential interactions with and modulation of various enzymes critical to physiological and pathological processes. These investigations have spanned multiple enzyme classes, revealing a range of inhibitory and modulatory activities.

Arginase Inhibition Studies

Analogues of piperidine acetic acid have been investigated for their potential to inhibit arginase, an enzyme that plays a role in various physiological processes by hydrolyzing L-arginine.

One area of research has focused on α,α-disubstituted amino acid-based arginase inhibitors that feature a piperidine ring. For instance, the compound 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid has demonstrated potent inhibitory activity against human arginase-1 (hARG-1) and human arginase-2 (hARG-2), with IC50 values of 200 nM and 290 nM, respectively. nih.gov Related N-alkylated piperidine derivatives have also been synthesized and evaluated. nih.gov For example, 2-amino-6-borono-2-(1-(4-chlorobenzyl) piperidin-4-yl)-hexanoic acid (MARS) showed IC50 values of 0.9 μM for hARG-1 and 0.7 μM for hARG-2. nih.gov Another analogue, 2-amino-6-borono-2-(1-(4-fluorobenzyl)piperidin-4-yl)hexanoic acid (FMARS), displayed IC50 values of 1.1 μM for hARG-1 and 0.4 μM for hARG-2. nih.gov

Further studies have developed a novel class of boronic acid-based arginase inhibitors which are piperidine derivatives. nih.gov These compounds have shown good inhibitory potential towards the arginase enzyme in vitro, with IC50 values as low as 160 nM. nih.gov This class of inhibitors is noted to have low intracellular activity, suggesting they primarily inhibit extracellular arginase. nih.gov

| Compound Name | Target Enzyme | IC50 Value |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | hARG-1 | 200 nM |

| 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid | hARG-2 | 290 nM |

| 2-amino-6-borono-2-(1-(4-chlorobenzyl) piperidin-4-yl)-hexanoic acid (MARS) | hARG-1 | 0.9 µM |

| 2-amino-6-borono-2-(1-(4-chlorobenzyl) piperidin-4-yl)-hexanoic acid (MARS) | hARG-2 | 0.7 µM |

| 2-amino-6-borono-2-(1-(4-fluorobenzyl)piperidin-4-yl)hexanoic acid (FMARS) | hARG-1 | 1.1 µM |

| 2-amino-6-borono-2-(1-(4-fluorobenzyl)piperidin-4-yl)hexanoic acid (FMARS) | hARG-2 | 0.4 µM |

| Novel boronic acid-based piperidine derivatives | Arginase | up to 160 nM |

Gamma-Secretase Modulation

Piperidine acetic acid-based compounds have been identified as gamma-secretase modulators (GSMs). nih.govnih.govfigshare.com These modulators are of interest because they can selectively alter the cleavage site of the amyloid precursor protein (APP), leading to a reduction in the formation of Aβ42, a peptide implicated in Alzheimer's disease pathogenesis. nih.govnih.govfigshare.com

Research has utilized photoaffinity probes based on a piperidine acetic acid GSM, referred to as GSM-1, to identify its binding target within the γ-secretase complex. nih.govnih.gov These studies provided direct evidence that acid-based GSMs bind to Presenilin-1 (PS1), the catalytic subunit of the complex. nih.govnih.govfigshare.com The interaction is described as allosteric, resulting in a conformational change in the active site of the γ-secretase complex, which in turn leads to the observed modulation of its activity. nih.govnih.govfigshare.com

Another study detailed the structure-activity relationship (SAR) of a novel series of piperidine-derived gamma-secretase modulators. nih.gov One compound from this series, designated 10h, was found to be a potent modulator in vitro. nih.gov Further profiling of compound 10h revealed that it decreased Aβ42 levels, increased Aβ38 levels, and had no effect on Aβ40 levels. nih.gov This compound also demonstrated excellent pharmacokinetic parameters in mouse, rat, and dog models, along with good central nervous system penetration in mice. nih.gov

| Compound Name | Effect on Aβ Peptides | Target |

| Piperidine acetic acid GSM-1 | Reduces Aβ42 formation | Presenilin-1 |

| Compound 10h ((1-(4-methyl-1-(6-(trifluoromethyl)-3-pyridinyl)pentyl)-2-(4-(trifluoromethyl)phenyl)-4-piperidinyl)acetic acid) | Decreases Aβ42, Increases Aβ38, No effect on Aβ40 | Gamma-Secretase |

Alpha-Amylase Inhibition

A series of piperidinyl-substituted chalcones have been synthesized and evaluated for their α-amylase inhibitory activity. nih.govresearchgate.net In this research, all tested compounds demonstrated the ability to inhibit α-amylase, with IC50 values ranging from 9.86 to 35.98 μM, which were compared against the standard, acarbose. nih.govresearchgate.net Docking studies suggested an important binding interaction with the enzyme's catalytic site. nih.gov

| Compound Class | Target Enzyme | IC50 Value Range |

| Piperidinyl-substituted chalcones | α-amylase | 9.86–35.98 µM |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govpensoft.net Research into new DPP-4 inhibitors has included the development of various piperidine scaffolds. nih.gov

In one study, a 4-amino-1-benzylpiperidine (B41602) derivative was evaluated for its DPP-4 inhibitory activity. oatext.com This compound demonstrated an IC50 of 4 ± 0.08 µM. oatext.com Another line of research focused on developing a series of DPP-4 inhibitors containing various sulfonamide-pyrrolidine/piperidine scaffolds. nih.gov In these in vitro studies, it was noted that piperidine-3-carboxylic acid exhibited five-fold greater efficacy than a compound derived from L-proline, highlighting the potential of the piperidine core in designing effective DPP-4 inhibitors. nih.gov

| Compound Class/Name | Target Enzyme | IC50 Value |

| 4-amino-1-benzylpiperidine derivative | DPP-4 | 4 ± 0.08 µM |

| Piperidine-3-carboxylic acid | DPP-4 | Five-fold greater efficacy than L-proline derivative |

Tankyrase Inhibition

Tankyrase (TNKS) inhibition has emerged as a strategy in cancer therapy due to its role in the WNT/β-catenin signaling pathway. mdpi.com A novel TNKS inhibitor, N-( nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403), was identified from a series of pyridine (B92270) derivatives. mdpi.com This compound was shown to stabilize AXIN2 and reduce active β-catenin in COLO320DM and DLD-1 cells. mdpi.com

Another study described a series of novel 4-heteroarylcarbonyl-N-(phenyl or heteroaryl) piperidine-1-carboxamides as inhibitors of tankyrases. acs.org The inhibitory activity of these compounds against human tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) was evaluated using ELISA assays. acs.org The IC50 values for representative compounds from this series were determined, demonstrating their potential as tankyrase inhibitors. acs.org For example, one compound in this series showed a TNKS1 ELISA IC50 of 0.002 µM and a TNKS2 ELISA IC50 of 0.001 µM.

Additionally, the PARP inhibitor rucaparib, which contains a piperidine-like moiety, was identified as a very potent tankyrase inhibitor. nih.gov

| Compound Name | Target Enzyme | IC50 Value |

| N-( nih.govnih.govnih.govtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) | TNKS | Not specified in IC50 |

| Representative 4-heteroarylcarbonyl-N-phenyl piperidine-1-carboxamide | TNKS1 | 0.002 µM |

| Representative 4-heteroarylcarbonyl-N-phenyl piperidine-1-carboxamide | TNKS2 | 0.001 µM |

| Rucaparib | Tankyrase | Potent inhibitor |

Steroid-5α-Reductase Inhibition

The inhibition of steroid-5α-reductase isozymes is a key approach in conditions related to androgen activity. A study described the synthesis and evaluation of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) as inhibitors of 5α-reductase isozymes 1 and 2 in both human and rat models. nih.gov

The tested compounds displayed a broad range of inhibitory potencies. nih.gov In rat models, compound 6 (diphenylacetyl derivative) showed IC50 values of 3.44 µM for type 1 and 0.37 µM for type 2. nih.gov Compound 9 (diphenylcarbamoyl derivative) exhibited IC50 values of 0.54 µM for type 1 and 0.69 µM for type 2. nih.gov Notably, compound 7 (dicyclohexylacetyl derivative) demonstrated strong inhibition of the type 2 enzyme in both human and rat models, with IC50 values of 60 nM and 80 nM, respectively, while showing only moderate activity against the type 1 enzyme (IC50 ≈ 10 µM). nih.gov Selected compounds from this series were also shown to reduce prostate weights in castrated, testosterone-treated rats in vivo. nih.gov

| Compound Name (N-substituted piperidine-4-(benzylidene-4-carboxylic acid) derivative) | Target Enzyme (Rat) | IC50 Value | Target Enzyme (Human) | IC50 Value |

| Diphenylacetyl (Compound 6) | 5α-reductase type 1 | 3.44 µM | Not specified | - |

| Diphenylacetyl (Compound 6) | 5α-reductase type 2 | 0.37 µM | Not specified | - |

| Diphenylcarbamoyl (Compound 9) | 5α-reductase type 1 | 0.54 µM | Not specified | - |

| Diphenylcarbamoyl (Compound 9) | 5α-reductase type 2 | 0.69 µM | Not specified | - |

| Dicyclohexylacetyl (Compound 7) | 5α-reductase type 1 | ~10 µM | 5α-reductase type 1 | ~10 µM |

| Dicyclohexylacetyl (Compound 7) | 5α-reductase type 2 | 80 nM | 5α-reductase type 2 | 60 nM |

Antimicrobial Activity of Piperidine Acetic Acid Analogues

Piperidine derivatives have been a significant area of interest in the search for new antimicrobial agents. Research has demonstrated that analogues of piperidine acetic acid exhibit efficacy against a range of bacterial and viral pathogens.

Studies have shown that certain piperidine derivatives are active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.comresearchgate.net For instance, the antibacterial activities of (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (Compound 1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2) were evaluated using the disc diffusion method. biointerfaceresearch.comresearchgate.net Compound 2, in particular, demonstrated notable activity against Staphylococcus aureus, comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com The enhanced activity of Compound 2 was attributed to the shorter hydrocarbon chain in its ester component. biointerfaceresearch.com Both compounds also showed activity against E. coli. biointerfaceresearch.comresearchgate.net

The antibacterial efficacy of these compounds is often quantified by measuring the zone of inhibition in disc diffusion assays. The results for two synthesized piperidine derivatives against S. aureus and E. coli are presented below.

| Compound | Microorganism | Concentration (10mg/ml) | Inhibition Zone (mm) |

| Compound 1 | Escherichia coli | 10 µL | 6 ± 0.82 |

| 20 µL | 8 ± 0.42 | ||

| Staphylococcus aureus | 10 µL | 7 ± 0.64 | |

| 20 µL | 9 ± 0.55 | ||

| Compound 2 | Escherichia coli | 10 µL | 8 ± 0.25 |

| 20 µL | 10 ± 0.75 | ||

| Staphylococcus aureus | 10 µL | 10 ± 0.34 | |

| 20 µL | 12 ± 0.62 | ||

| Chloramphenicol (Standard) | Escherichia coli | 10 µL | 14 ± 0.48 |

| Staphylococcus aureus | 10 µL | 13 ± 0.52 |

Data sourced from Biointerface Research in Applied Chemistry. biointerfaceresearch.com

The antiviral potential of piperidine acetic acid analogues has been investigated against several viruses. A series of piperidine-based derivatives were identified as potent inhibitors of the influenza virus. nih.gov One optimized compound, tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (Compound 11e), exhibited significant inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM. nih.gov Preliminary mechanistic studies suggest that this class of compounds interferes with the early stages of influenza virus replication. nih.gov

Furthermore, certain purine (B94841) derivatives incorporating a piperidine moiety have demonstrated significant potency against the influenza A/H1N1 virus (strain A/PR/8/34) in Madin-Darby canine kidney cells, with EC50 values considerably lower than those of reference drugs such as ribavirin (B1680618) and amantadine. nih.gov

Research on Anti-inflammatory Mechanisms and Molecular Targets

Analogues of piperidine acetic acid have been the subject of research for their anti-inflammatory properties. Studies suggest that these compounds may exert their effects through the inhibition of key enzymes in the inflammatory pathway. A series of substituted benzophenone-N-ethyl piperidine ether analogues demonstrated interesting anti-inflammatory activity in a carrageenan-induced foot pad edema assay. nih.gov In an air-pouch test, some of these analogues were found to reduce the total number of leukocytes in the exudate, which is indicative of the inhibition of prostaglandin (B15479496) production. nih.gov

The cyclooxygenase (COX) enzymes, particularly COX-2, are significant targets for anti-inflammatory drugs as they are responsible for the synthesis of prostaglandins. mdpi.comrsc.orgnih.gov Research into novel phenoxy acetic acid derivatives has identified compounds with significant selective COX-2 inhibition. rsc.org For example, certain compounds showed potent COX-2 inhibition with IC50 values in the range of 0.06–0.09 μM. rsc.org These potent compounds were also found to lower the levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE-2). rsc.org

Exploration of Central Nervous System Activities and Neuroactive Effects

Piperidine itself is a natural component of the mammalian brain and has been shown to affect synaptic mechanisms within the central nervous system (CNS). mdpi.com It is believed to play a role in regulating emotional behavior, sleep, and extrapyramidal functions. mdpi.com Research suggests that piperidine may exert some of its central effects through actions at cholinoceptors in the brainstem.

Piperine (B192125), a well-known alkaloid containing a piperidine ring, has been studied for its effects on the CNS. Chronic administration of piperine and its derivatives has been shown to increase dopamine (B1211576) and serotonin (B10506) levels in the hypothalamus and hippocampus, suggesting potential anti-depressant-like activities. nih.gov Furthermore, piperine has demonstrated neuroprotective effects. In a model of Alzheimer's disease, low doses of piperine improved memory and synaptic plasticity. nih.gov It has also been reported to increase levels of GABA, glycine (B1666218), and taurine (B1682933) in the brain of an epileptic mouse model. nih.gov

Antineoplastic Research and Gene Expression Modulation (e.g., AVIL)

The potential of piperidine derivatives as antineoplastic agents has been an active area of research. Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones have been shown to decrease the viability of glioma cells in vitro. nih.gov In vivo studies have also demonstrated that treatment with these compounds can reduce glioma growth and malignant characteristics of the implanted tumors. nih.gov

A patent application has described substituted (piperidin-1-yl)aryl analogues as being useful for regulating, limiting, or inhibiting the expression of advillin (AVIL). The dysregulation of AVIL has been associated with certain disorders, including cancer, suggesting a potential therapeutic application for these compounds in oncology.

Miscellaneous Biological Activities and Emerging Therapeutic Applications (e.g., antidiabetic, antioxidant)

Beyond the aforementioned activities, piperidine acetic acid analogues have been explored for other potential therapeutic applications.

Antidiabetic Activity: A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, has demonstrated antidiabetic properties through the inhibition of the α-amylase enzyme in vitro, with an inhibitory activity of 97.30%. mdpi.com Other studies on piperazine-derived compounds, which share structural similarities, have shown inhibitory activity against dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. academicjournals.org

Antioxidant Activity: Several piperidine derivatives have been evaluated for their antioxidant potential. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging capacity is a common method for assessing antioxidant activity. In one study, all tested piperidine derivatives showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. nih.gov For example, one compound demonstrated a scavenging capacity of 78% at 1000 µg/ml. nih.gov Phenolic phytochemicals, some of which contain piperidine-like structures, are known for their potent antioxidant effects, which can protect cells from damage.

| Compound | Antioxidant Activity (DPPH Scavenging) at 1000 µg/ml |

| Compound 5 | 56% |

| Compound 6 | 49% |

| Compound 7 | 62% |

| Compound 8 | 78% |

| Compound 9 | 52% |

| Compound 10 | 71% |

| Rutin (Control) | 97% |

Data sourced from the African Journal of Pharmacy and Pharmacology. nih.gov

Q & A

Basic: What are the standard synthetic protocols for preparing (2-Ethyl-piperidin-1-yl)-acetic acid derivatives?

Answer:

The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by acid hydrolysis. For example, in analogous compounds like [2-methyl-1-(1-methyl-piperidin-4-yl)-indol-3-yl]-acetic acid, the protocol includes:

- Dissolving N-substituted piperidinyl intermediates in ethanol with KOH under ice-cooling.

- Stirring at room temperature for 48 hours, followed by ethanol evaporation.

- Acidification with acetic acid (in water or acetonitrile) to precipitate the product .

Critical parameters include solvent choice (e.g., acetonitrile reduces side reactions during acidification) and stoichiometric control of KOH to avoid over- or under-neutralization.

Basic: How are spectroscopic techniques (NMR, IR, MS) employed to characterize this compound derivatives?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions on the piperidine ring. For example, in [2-methyl-1-(1-methyl-piperidin-4-yl)-indol-3-yl]-acetic acid, δ 3.60 ppm (s, 2H) corresponds to the acetic acid CH₂ group, while δ 2.27 ppm (s, 3H) indicates the methyl group on the indole ring .

- IR : A strong C=O stretch (~1718–1720 cm⁻¹) confirms the carboxylic acid moiety .

- HRMS : Validates molecular weight (e.g., m/z 287.1761 for C₁₇H₂₃N₂O₂) and isotopic patterns .

Advanced: What strategies are effective in achieving enantiomeric purity during synthesis of chiral piperidinyl-acetic acid derivatives?

Answer:

Enantiopure synthesis often uses chiral starting materials or resolution techniques:

- Chiral Pool Approach : Starting from (R)-(-)-α-phenylglycine to ensure stereochemical integrity during piperidine ring formation .

- Derivatization : Converting intermediates to diastereomers (e.g., using (S)-(-)-1-phenylethylamine) for chromatographic separation. For example, (2R,1''S)-phenyl-N-(1''-phenylethyl)-2-piperidin-1'-yl-acetamide was used to confirm enantiomeric purity via NMR and MS .

Advanced: How can researchers address discrepancies in reaction yields (e.g., 55–84%) during synthesis of related piperidinyl-acetic acid compounds?

Answer:

Yield variations often stem from:

- Work-Up Conditions : Acetonitrile-based acidification (for compounds 9a,d in ) avoids hydrolysis side reactions, improving yields to >80% compared to aqueous methods (55%) .

- Purification : Repeated ether washes remove unreacted intermediates. For crystalline products, recrystallization in ethanol enhances purity .

- Catalytic Optimization : Adjusting KOH concentration (e.g., 0.00625 mol per 0.005 mol substrate) minimizes base degradation .

Advanced: What methodologies are recommended for analyzing potential side-products or impurities in the synthesis of this compound?

Answer:

- HPLC-MS : Detects residual hydrazine intermediates or oxidation byproducts. For example, unreacted N-[(1-substituted-piperidin-4-yl)-phenyl-hydrazono]-pentanoic acid ethyl ethers can be quantified via retention time shifts .

- ¹³C NMR : Identifies regioisomers; e.g., shifts at δ 178.23 ppm (carboxylic acid) vs. δ 176.56 ppm (ester contaminants) .

- TLC Monitoring : High-performance TLC with cyano-modified silica plates resolves polar impurities during intermediate steps .

Advanced: How do structural modifications on the piperidine ring influence the physicochemical properties of the resulting acetic acid derivatives?

Answer:

- Lipophilicity : Benzyl substitution (e.g., 9b in ) increases logP (measured via EI-MS m/z 363) compared to methyl derivatives (m/z 287), enhancing membrane permeability .

- Solubility : Hydroxyl or cyano groups (e.g., 4-hydroxypiperidin-1-yl derivatives) improve aqueous solubility via hydrogen bonding, critical for in vitro assays .

- Receptor Binding : Bulky substituents (e.g., phenethyl in 9c) alter steric hindrance, impacting affinity for targets like glutamate receptors .

Basic: What are the critical parameters to monitor during the acidification step in the synthesis of piperidinyl-acetic acid derivatives?

Answer:

- pH Control : Maintain pH ~4–5 to ensure complete protonation of the carboxylate without degrading the piperidine ring .

- Solvent Choice : Acetonitrile minimizes water-sensitive side reactions, while ethanol facilitates crystallization .

- Temperature : Ice-cooling during acetic acid addition prevents exothermic side reactions .

Advanced: In receptor binding studies, how is the double-pharmacophore ligand design incorporating this compound optimized for target specificity?

Answer:

- Pharmacophore Hybridization : Combining piperidinyl-acetic acid (targeting GPCRs) with indole moieties (serotonin receptor ligands) enhances selectivity. For example, compound 9a in showed affinity for 5-HT₃ receptors (confirmed via radioligand assays) .

- Docking Studies : Molecular modeling identifies optimal substituent positions (e.g., ethyl groups on piperidine improve hydrophobic interactions) .

- SAR Analysis : Systematic substitution (e.g., methyl vs. benzyl) correlates structural changes with IC₅₀ values in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.